Product packaging for 3,4,4-Trimethyl-5-phenyl-4H-pyrazole(Cat. No.:CAS No. 30169-46-1)

3,4,4-Trimethyl-5-phenyl-4H-pyrazole

Cat. No.: B11945982
CAS No.: 30169-46-1
M. Wt: 186.25 g/mol
InChI Key: UPLOVBMAYBTYAQ-UHFFFAOYSA-N
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Description

3,4,4-Trimethyl-5-phenyl-4H-pyrazole is a specialized organic compound belonging to the pyrazole class of nitrogen-containing heterocycles. Pyrazoles are five-membered aromatic rings featuring two adjacent nitrogen atoms and are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . This particular derivative, with its unique substitution pattern of methyl groups and a phenyl ring, serves as a high-value building block and intermediate in organic synthesis, coordination chemistry, and materials science. Researchers value this compound for developing new active molecules, as pyrazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . Beyond biomedical applications, pyrazole cores are integral in supramolecular chemistry and as ligands for constructing metal-organic frameworks (MOFs) and other coordination complexes . The electron-rich nature of the pyrazole ring allows it to act as a ligand, binding to metals in various modes, which is crucial for creating catalysts and functional materials . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B11945982 3,4,4-Trimethyl-5-phenyl-4H-pyrazole CAS No. 30169-46-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30169-46-1

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3,4,4-trimethyl-5-phenylpyrazole

InChI

InChI=1S/C12H14N2/c1-9-12(2,3)11(14-13-9)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

UPLOVBMAYBTYAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C1(C)C)C2=CC=CC=C2

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 3,4,4 Trimethyl 5 Phenyl 4h Pyrazole and Analogs

Coordination Chemistry and Metal Complexation Dynamics

The pyrazole (B372694) moiety is a fundamental building block in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. researchgate.netresearchgate.netresearchgate.net The presence of two adjacent nitrogen atoms, one pyridinic and one pyrrolic, allows for diverse coordination modes, making pyrazole derivatives highly valuable as ligands. researchgate.net While specific studies on 3,4,4-trimethyl-5-phenyl-4H-pyrazole are limited, its behavior can be inferred from the extensive research on analogous pyrazole-based ligands.

Chelating Properties of Pyrazole-Based Ligands

Pyrazole and its derivatives are recognized as excellent chelating agents for transition metals. researchgate.netresearchgate.net They are classified as π-excessive five-membered nitrogen-containing heterocyclic ligands, acting as better π-donors than π-acceptors, which characterizes them as hard donor sites. mocedes.org The nitrogen atoms in the pyrazole ring serve as electron donor sites, facilitating the formation of coordination bonds with various metals, including transition metals and lanthanides. benthamdirect.comrsc.org The coordination behavior of these ligands has been extensively investigated, revealing their ability to form a variety of complexes with different geometries and nuclearities. researchgate.net

The versatility of pyrazole derivatives allows for their use in designing ligands that meet the specific stereochemical needs of a particular metal-binding site. researchgate.net The structure of the resulting metal complexes is typically established through methods like single-crystal X-ray diffraction, infrared spectroscopy, and UV-Vis spectroscopy. benthamdirect.com The complexation is often pH-dependent, as the availability of the nitrogen lone pairs for coordination can be influenced by the acidity of the solution. mocedes.org For instance, studies on silver(I) complexes with pyrazole-based ligands showed that the optimal pH for complexation was between 4 and 7. mocedes.org

Table 1: General Chelating Properties of Pyrazole-Based Ligands

Property Description References
Donor Atoms Primarily the two adjacent nitrogen atoms in the pyrazole ring. benthamdirect.comrsc.org
Coordination Modes Can act as monodentate, bidentate, or bridging ligands. researchgate.net
Metal Ion Affinity Forms stable complexes with a wide range of metal ions, including transition metals (e.g., Cu, Co, Ni, Zn, Mn) and lanthanides. researchgate.netresearchgate.netbenthamdirect.com

| Influencing Factors | Complex formation is often dependent on factors like pH and the nature of substituents on the pyrazole ring. | mocedes.org |

Metal-Ligand Cooperative Reactivities Involving Pyrazole Units

The interaction between a metal center and a pyrazole ligand is not merely structural but can lead to cooperative reactivity. The bonding can be described through sigma (σ) and pi (π) interactions. youtube.com Typically, the ligand donates an electron pair to an empty metal orbital, forming a σ-bond. youtube.com Additionally, π-donor or π-acceptor interactions can occur, where the metal donates electron density back to the ligand (back-bonding) or the ligand donates from its π-system. youtube.com

This electronic interplay is the foundation of metal-ligand cooperativity. In the context of catalysis, the pyrazole ligand can do more than just hold the metal in place; it can actively participate in the reaction mechanism. For example, in pyrazolate-based Metal-Organic Frameworks (MOFs), synergistic effects between the framework (containing the pyrazole ligand) and the active metal sites have been shown to be crucial for efficient catalysis. acs.org The pyrazole unit can influence the electronic properties of the metal center, tuning its reactivity for specific transformations like dehydrogenative cross-coupling reactions. acs.org

Formation of Di- and Polynuclear Complexes

The structural diversity of pyrazole-based ligands facilitates the formation of di- and polynuclear metal complexes. researchgate.net These structures are often formed when the pyrazole ring or other coordinating groups on the ligand act as bridges between two or more metal centers.

A notable example is the reaction of Mn(NCS)₂ with pyrazole, which can lead to the formation of a dimeric complex, [Mn(NCS)₂]₂(pyrazole)₆. researchgate.net In this structure, two Mn(II) cations are linked by bridging thiocyanate (B1210189) anions. researchgate.net Similarly, copper complexes containing pyrazole derivatives can form structures with varying nuclearity, from mononuclear to polynuclear. researchgate.net The formation of these higher-order structures is influenced by reaction conditions and the specific nature of the pyrazole ligand and ancillary ligands. For instance, in a polynuclear silver(I) complex with a pyrazine-substituted pyridine (B92270) ligand, the pyrazine (B50134) ring acts as a bridge between two Ag(I) ions. rsc.org

Application in Metal-Organic Frameworks (MOFs)

The ability of pyrazole-based ligands to form robust and predictable coordination bonds makes them excellent candidates for constructing Metal-Organic Frameworks (MOFs). digitellinc.comacs.org MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. acs.org The tunability of the organic ligand is a key feature of MOF chemistry, allowing for the design of materials with specific properties. digitellinc.com

Pyrazole-functionalized carboxylic acids and other multitopic pyrazole ligands have been successfully used to synthesize MOFs. acs.orgrsc.org For example, a tritopic pyrazole-based ligand, 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP), reacts with transition metals to form microporous pyrazolate-bridged frameworks. acs.org These materials can exhibit exceptional stability. A copper-based pyrazolate MOF, PCN-300, was found to be stable in aqueous solutions across a wide pH range from 1 to 14. acs.org The specific structure and properties of the MOF can be tuned by the choice of the pyrazole ligand and the metal ion, as well as by the use of auxiliary ligands. rsc.org Chiral MOFs with potential applications in enantioselective separation have also been synthesized using T-shaped bifunctional pyrazole-isophthalate ligands. mdpi.com

Table 2: Examples of Pyrazole-Based Metal-Organic Frameworks

MOF Name/Type Ligand(s) Metal Ion(s) Key Feature/Application References
PCN-300 Pyrazolate-based ligand Cu(II) Exceptional stability (pH 1-14); catalysis of cross-coupling reactions. acs.org
AsCM-303 / AsCM-304 tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H₃TPZA) Zn(II) / Ni(II) "Pinwheel"-shaped pores; potential for gas sorption and sensing. digitellinc.com
MOF-1 / MOF-2 Pyrazole functionalized carboxylic acid Zn(II) Anionic frameworks; size-selective adsorption of cationic organic dyes. rsc.org

| 3,6T22-[Zn(Isa-az-tmpz)] | 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate | Zn(II) | Chiral, ultramicroporous material; gas uptake of H₂ and CO₂. | mdpi.com |

Photochemistry and Photophysical Behavior

The photophysical and photochemical properties of pyrazoles are of significant interest, though unsubstituted pyrazole itself is not fluorescent. rsc.org However, appropriate substitution can lead to compounds with remarkable photophysical characteristics, including high fluorescence quantum yields. rsc.orgnih.gov The photochemistry of pyrazoles often involves isomerization and rearrangement reactions upon exposure to UV light.

Photoisomerization Pathways of Pyrazoles and Related Heterocycles

The photochemical isomerization of pyrazoles has been the subject of theoretical and experimental studies. researchgate.netbgsu.edu Upon irradiation, pyrazoles can rearrange into imidazoles through various mechanistic pathways. One proposed pathway involves an electrocyclic ring closure to form a highly strained Dewar-like intermediate, which then undergoes heteroatom migration to yield the product. bgsu.edu

Another confirmed pathway for the pyrazole-to-imidazole phototransposition is a photocleavage-photocyclization route. bgsu.edu In this mechanism, the pyrazole ring cleaves to form an enaminonitrile intermediate, which can be isolated. This intermediate then undergoes a subsequent photocyclization to form the corresponding imidazole. bgsu.edu Computational studies on the photochemical isomerization of pyrazole suggest that the reaction can proceed through a singlet excited state to give a Dewar isomer or evolve to a triplet state, which can then form a 1,2-biradical and ultimately the isomerized product. researchgate.net The specific pathway and efficiency can be influenced by substituents on the pyrazole ring. For example, while 1-methylpyrazole (B151067) is nonplanar in its first excited state, facilitating ring closure, 1-phenylpyrazole (B75819) is believed to remain planar upon excitation, which is consistent with its lower reactivity via this pathway. bgsu.edu

Photocleavage Reactions

The photochemical behavior of 4H-pyrazoles, including derivatives like this compound, is characterized by complex reaction pathways upon irradiation. While specific studies on the photocleavage of this compound are not extensively detailed in the provided results, the general photochemistry of the 4H-pyrazole scaffold involves transformations that can lead to bond cleavage. The photostability of related pyrazole-based photoswitches suggests that while they are designed for reversible isomerization, irreversible reactions like cleavage can occur, though often with low quantum yields. beilstein-journals.org The focus of recent research has been more on their photoisomerization and cycloaddition reactions rather than fragmentation.

Photodimerization Processes

The potential for 4H-pyrazoles to undergo photodimerization, likely through a [2+2] cycloaddition mechanism, is a recognized photochemical pathway. However, detailed studies focusing specifically on the photodimerization of this compound were not prominent in the search results. The formation of dimers is a competing process to other photochemical reactions, and its efficiency is highly dependent on the substitution pattern of the pyrazole ring and the reaction conditions. Theoretical studies on related pyrazole systems have shown that dimer formation can be favorable. researchgate.net

Influence of Substituent Patterns on Photochemical Outcomes

The substitution pattern on the 4H-pyrazole ring profoundly influences its photochemical and photophysical properties. For instance, in phenylazopyrazoles, the introduction of methyl and acyl groups can lead to a hyperchromic effect and a minor bathochromic shift in their UV-vis absorption spectra. beilstein-journals.orgnih.gov The electronic nature of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—plays a critical role. nih.gov In photoswitches, these substitutions can significantly alter the quantum yields of isomerization and the thermal stability of the isomers. beilstein-journals.org For example, introducing a formyl group in the para position of certain aryl-substituted photoswitches can lead to a significant bathochromic shift of the n→π* absorption band. beilstein-journals.orgnih.gov This principle is fundamental in tuning the molecule's response to light. In the context of Diels-Alder reactivity, which is a thermal rather than photochemical process but still illustrative of substituent effects, the introduction of electron-withdrawing fluorine atoms at the 4-position dramatically increases reactivity by inducing hyperconjugative antiaromaticity. nih.gov

Below is a data table summarizing the effects of substituents on the photophysical properties of selected phenylazopyrazole derivatives.

CompoundSubstituent (R)λmax (π→π) [nm]λmax (n→π) [nm]
NAc-PAP-NMe2NMe2368451
NAc-PAP-OMeOMe358441
NAc-PAP-HH344430
NAc-PAP-BrBr349431
NAc-PAP-CNCN352426

Data sourced from studies on phenylazopyrazole photoswitches in CH3CN. beilstein-journals.orgnih.gov

Exploration of Luminescent Properties

Pyrazole derivatives are a significant class of compounds explored for their luminescent properties, making them valuable as fluorescent probes in bioimaging. nih.gov Their high synthetic versatility allows for the fine-tuning of their electronic and, consequently, their photophysical properties. nih.gov Pyrazole-based dyes have demonstrated high quantum yields, good photostability, and thermostability. nih.gov For example, certain pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines exhibit changes in their absorption and emission maxima depending on the substituent at the 4-position. researchgate.net The coordination of pyrazole derivatives with metal ions can also lead to the formation of polymers with interesting electrochemical luminescence (ECL) properties. rsc.org For instance, polymers derived from 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid have shown high ECL intensity. rsc.org One such polymer acts as a luminescent sensor for Cu2+, Co2+, and Fe3+ ions through luminescence quenching. rsc.org

The following table presents the quenching constants (KSV) for a pyrazole-based polymer sensor.

AnalyteQuenching Constant (KSV) [M⁻¹]
Cu²⁺6.35 × 10³
Co²⁺8.70 × 10³
Fe³⁺1.62 × 10⁴

Data for a zinc-based polymer derived from 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid in aqueous solution. rsc.org

Diels-Alder Reactivity of 4H-Pyrazoles

Role of 4H-Pyrazoles as "Click Chemistry" Reagents

4H-pyrazoles are emerging as powerful reagents in the field of "click chemistry," a set of biocompatible reactions that are rapid, selective, and high-yielding. nih.govrsc.org Their utility lies in their ability to act as dienes in Diels-Alder reactions. nih.gov While many Diels-Alder reactions involving 4H-pyrazoles require acid catalysis, which is incompatible with biological systems, strategic substitution can enable catalyst-free reactions. nih.govnih.gov Specifically, fluorinated 4H-pyrazoles react rapidly with strained alkynes without the need for a catalyst, making them suitable for bioorthogonal applications. nih.govnih.gov However, this high reactivity comes at the cost of reduced stability in the presence of biological nucleophiles. nih.govnih.gov To address this, 4-oxo-substituted 4H-pyrazoles have been developed, which exhibit a good balance of high Diels-Alder reactivity and enhanced stability under physiological conditions. nih.govrsc.org These compounds represent a significant advancement in developing bioorthogonal "click" reagents for studying living systems. nih.gov

Mechanistic Insights into Diels-Alder Cycloadditions (e.g., antiaromaticity, predistortion, spirocyclization)

The enhanced Diels-Alder reactivity of certain 4H-pyrazoles can be attributed to several key mechanistic factors:

Antiaromaticity : The introduction of highly electronegative substituents, such as fluorine, at the C4 position induces hyperconjugative antiaromaticity in the 4H-pyrazole ring. nih.govnih.govnih.gov This destabilizes the ground state of the diene, thereby lowering the activation energy for the Diels-Alder reaction and increasing the reaction rate. nih.govnih.gov For example, the destabilization energy (ΔH) due to antiaromaticity decreases as the electronegativity of the substituent at the 4-position decreases. nih.govresearchgate.net

Predistortion : Asymmetrically substituted 4H-pyrazoles can adopt a puckered, envelope-like conformation in their ground state. nih.gov This predistortion mimics the geometry of the Diels-Alder transition state, reducing the conformational energy penalty required to reach it and thus enhancing reactivity. nih.govnih.gov

Spirocyclization : In the transition state of the Diels-Alder reaction, the formation of a spirocyclic intermediate can relieve geminal repulsion, further stabilizing the transition state and accelerating the reaction. nih.govrsc.orgresearchgate.net

The interplay of these factors allows for the rational design of highly reactive 4H-pyrazoles for applications in click chemistry. nih.govresearchgate.net

The table below shows the calculated destabilization (ΔH in kcal/mol) due to antiaromaticity for various substituted 4H-pyrazoles.

CompoundSubstituents at C4ΔH (kcal/mol)
DFPF, F12.8
MFPF, Me6.4
EKP=O, =O (in a ketal)7.8
MHPOH, Me3.2
OSP=O, Me2.7
DMPMe, Me1.7

Data from computational studies on substituted 3,5-diphenyl-4H-pyrazoles. nih.govresearchgate.net

Chemical Transformations and Functionalization

The functionalization of the this compound scaffold can be approached through reactions targeting the nitrogen atoms, the pendant phenyl ring, or the conjugated π-system of the pyrazole ring.

Direct electrophilic substitution on the carbon atoms of the 4H-pyrazole ring is generally not a feasible pathway due to the non-aromatic nature of the ring and the fully substituted C4 position. Aromatic pyrazoles typically undergo electrophilic substitution preferentially at the C4 position, a pathway that is structurally blocked in 4H-pyrazoles like the title compound. rrbdavc.orgpharmdbm.com

However, electrophilic attack can occur at other sites within the molecule:

N-Alkylation: The N1 nitrogen atom possesses a lone pair of electrons and can act as a nucleophile. Reaction with electrophiles such as alkyl halides is expected to yield N-1 alkylated 4H-pyrazolium salts. rrbdavc.org

Substitution on the Phenyl Ring: The C5-phenyl group is susceptible to standard electrophilic aromatic substitution. The pyrazole moiety's electronic influence will direct incoming electrophiles, though specific directing effects for the 4H-pyrazolyl group are not extensively documented. Standard conditions for reactions like nitration, halogenation, or Friedel-Crafts acylation would likely lead to substitution at the ortho- and para-positions of the phenyl ring.

Table 1: Potential Electrophilic Substitution Reactions

Reaction Type Reagent/Conditions Target Site Expected Product
N-Alkylation Methyl Iodide (CH₃I) N1-pyrazole 1,3,4,4-Tetramethyl-5-phenyl-4H-pyrazolium iodide
Nitration HNO₃ / H₂SO₄ C5-Phenyl Ring 3,4,4-Trimethyl-5-(nitro-phenyl)-4H-pyrazole
Bromination Br₂ / FeBr₃ C5-Phenyl Ring 3,4,4-Trimethyl-5-(bromo-phenyl)-4H-pyrazole

The stability of the 4H-pyrazole scaffold towards nucleophiles is a key aspect of its chemistry, particularly for analogs used in bioorthogonal applications. The electron-withdrawing nature of the substituents at the C4 position significantly influences this stability.

Research comparing various 4-substituted-4H-pyrazoles has shown that analogs with alkyl groups at C4, such as this compound, are significantly more stable towards biological nucleophiles than their counterparts bearing strongly electron-withdrawing groups like fluorine. rsc.orgmit.edumit.edu While 4,4-difluoro-4H-pyrazoles exhibit enhanced reactivity in cycloadditions, this comes at the cost of reduced stability in nucleophilic environments. mit.edu

In certain cases, particularly with a leaving group at the C4 position, nucleophilic attack on the ring can occur. For example, the silver ion-assisted hydrolysis of a 4-chloro-4H-pyrazole derivative was reported to yield a rearranged 5-pyrazolone, proceeding through a proposed 4-hydroxy-4H-pyrazole intermediate resulting from nucleophilic attack by water. acs.org This suggests that while stable, the ring is not entirely inert to nucleophilic addition, especially when activated.

Table 2: Relative Stability of 4H-Pyrazole Analogs to Nucleophiles

4H-Pyrazole Analog Substituents at C4 Relative Stability Reference
4,4-Dimethyl-3,5-diphenyl-4H-pyrazole gem-Dimethyl High nih.gov
4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole Fluoro, Methyl Moderate-High mit.edumit.edu
4,4-Difluoro-3,5-diphenyl-4H-pyrazole gem-Difluoro Low mit.edu
4-Oxo-substituted 4H-pyrazoles Carbonyl High rsc.org

The most prominent regioselective derivatization of the 4H-pyrazole system involves leveraging its conjugated diene character in cycloaddition reactions.

Diels-Alder Reactions: 4H-pyrazoles can function as dienes in [4+2] cycloaddition reactions. The reactivity of the 4H-pyrazole in these transformations is highly dependent on the substituents at the C4 position. mit.edu

Reactivity: 4H-pyrazoles bearing electron-withdrawing groups, such as fluoro or carbonyl substituents, are destabilized by antiaromaticity and react rapidly as dienes without the need for a catalyst. rsc.orgmit.edu

Catalysis: Conversely, analogs with alkyl substituents at C4, like this compound, generally require acid catalysis to facilitate the Diels-Alder reaction. mit.edu

This reaction is a powerful tool for regioselective functionalization, forming complex bicyclic structures. It has been explored extensively in the context of "click" chemistry for applications in chemical biology, where the 4H-pyrazole reacts with strained alkynes like bicyclo[6.1.0]non-4-yne (BCN). rsc.orgnih.gov

The hydrolysis of 4-chloro-4H-pyrazoles to 4,4-disubstituted 5-pyrazolones also represents a regioselective transformation, where nucleophilic attack leads to a specific, rearranged product. acs.org

Table 3: Regioselective Derivatization Reactions of 4H-Pyrazole Analogs

Reaction Type Reagents Substrate Class Product Type Key Feature Reference
Diels-Alder Cycloaddition Strained Alkyne (e.g., BCN) 4,4-Dialkyl-4H-pyrazoles Bicyclic Adduct Requires acid catalysis mit.edu
Diels-Alder Cycloaddition Strained Alkyne (e.g., BCN) 4,4-Difluoro-4H-pyrazoles Bicyclic Adduct Uncatalyzed, rapid reaction mit.edu
Rearrangement Silver-assisted hydrolysis 4-Chloro-4H-pyrazoles 5-Pyrazolones Nucleophilic attack induces rearrangement acs.org

Spectroscopic and Structural Elucidation of 3,4,4 Trimethyl 5 Phenyl 4h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

Proton (¹H) NMR spectroscopy of pyrazole (B372694) derivatives reveals characteristic signals for the protons on the pyrazole ring and its substituents. In the case of 3,4,4-trimethyl-5-phenyl-4H-pyrazole, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.31-7.42 ppm. The methyl groups at positions 3 and 4 exhibit distinct singlet signals. For a related compound, 3,5-diethyl-1-phenyl-1H-pyrazole, the methyl protons of the ethyl groups appear as a multiplet at δ 1.21-1.36 ppm, while the methylene (B1212753) protons are observed as a multiplet at δ 2.68 ppm. rsc.org

A general trend for substituted pyrazoles shows that the chemical shifts are influenced by the nature and position of the substituents on the pyrazole ring. researchgate.net For instance, in 1-isopropyl-3-nitro-1H-pyrazole, the pyrazole ring protons appear as doublets at δ 7.51 and 7.02 ppm. sci-hub.st

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Pyrazoles

Compound Functional Group Chemical Shift (ppm)
3,5-diethyl-1-phenyl-1H-pyrazole rsc.org Phenyl-H 7.42 (m)
CH (pyrazole ring) 6.08 (s)
-CH₂- 2.68 (m)
-CH₃ 1.36-1.21 (m)
1-isopropyl-3-nitro-1H-pyrazole sci-hub.st Pyrazole-H 7.51 (d), 7.02 (d)
-CH(CH₃)₂ 5.44 (septet)

Note: (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet. The data presented is for illustrative purposes based on related structures.

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of a molecule. For pyrazole derivatives, the chemical shifts of the carbon atoms in the pyrazoline ring and the attached substituents are diagnostic. In 3,5-diethyl-1-phenyl-1H-pyrazole, the pyrazole ring carbons appear at δ 154.7, 145.8, and 103.2 ppm, while the phenyl carbons are observed between δ 125.2-140.2 ppm. rsc.org The carbons of the ethyl groups have signals at δ 21.7, 19.6, 14.2, and 13.15 ppm. rsc.org The chemical shifts in ¹³C NMR are sensitive to substituent effects, which can be used to confirm the substitution pattern. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Pyrazoles

Compound Carbon Atom Chemical Shift (ppm)
3,5-diethyl-1-phenyl-1H-pyrazole rsc.org C3/C5 (pyrazole ring) 154.7, 145.8
C4 (pyrazole ring) 103.2
Phenyl carbons 140.2, 129.2, 127.3, 125.2
-CH₂- 21.7, 19.6
-CH₃ 14.2, 13.15
3,4,5-trimethyl-1-phenyl-1H-pyrazole rsc.org Pyrazole ring carbons 148.4, 135.9, 113.6
Phenyl carbons 138.6, 129.0, 125.5

The data presented is for illustrative purposes based on related structures.

For more complex pyrazole derivatives, one-dimensional NMR spectra can be challenging to interpret due to signal overlap. In such cases, two-dimensional (2D) NMR techniques such as COSY, NOESY, HSQC, and HMBC are invaluable. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy) helps to identify proton-proton coupling networks within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation. researchgate.netnih.gov For instance, NOESY spectra can reveal interactions between protons on the pyrazole ring and those on the substituent groups. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is instrumental in assigning quaternary carbons and piecing together the molecular framework. nih.gov

These advanced techniques have been successfully applied to unambiguously assign the structures of various pyrazole derivatives. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes. For pyrazole derivatives, characteristic IR absorption bands can be observed. For example, the C=N stretching vibration in the pyrazole ring typically appears in the region of 1548 cm⁻¹. Aromatic C-H stretching vibrations are usually found around 3065 cm⁻¹, while aliphatic C-H stretching vibrations occur in the 2850-2950 cm⁻¹ range. kau.edu.sa The C=C stretching of the phenyl ring is often seen around 1450 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. Many functional groups in pyrazole derivatives are Raman active, which aids in their spectroscopic elucidation. rsc.org Theoretical calculations are often used in conjunction with experimental IR and Raman data to achieve a more precise vibrational assignment. scilit.com

Table 3: Characteristic IR Absorption Bands for Pyrazole Derivatives

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H stretch ~3065 kau.edu.sa
Aliphatic C-H stretch 2850-2950 kau.edu.sa
C=N stretch (pyrazole ring) ~1548 kau.edu.sa

The data presented is for illustrative purposes based on related structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For pyrazole derivatives, the molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ is typically observed, confirming the molecular weight. rsc.org

The fragmentation of pyrazoles under electron ionization (EI-MS) is highly dependent on the substituents. nih.gov Common fragmentation pathways for phenyl-substituted pyrazoles include the loss of a hydrogen cyanide (HCN) molecule from the molecular ion. researchgate.net The fragmentation pattern can provide valuable clues about the structure of the molecule. For example, the mass spectrum of 4-phenylpyrazole closely resembles that of unsubstituted pyrazole, with a characteristic loss of HCN. researchgate.net The fragmentation of more complex pyrazoline derivatives can involve cleavage of the pyrazoline ring and fragmentation of the substituent groups. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Packing

The crystal structure of a pyrazole derivative reveals the planarity of the pyrazole ring and the orientation of the substituent groups relative to the ring. nih.govnih.gov For instance, in the crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the pyrazole ring adopts a twisted conformation. nih.gov The packing of molecules in the crystal lattice is often governed by hydrogen bonds and other non-covalent interactions. mdpi.comnih.gov The study of a series of 4-halogenated-1H-pyrazoles has shown how the substituent influences the hydrogen-bonding motifs, leading to either trimeric units or catemeric chains. mdpi.com

Table 4: List of Chemical Compounds

Compound Name
This compound
3,5-diethyl-1-phenyl-1H-pyrazole
1-isopropyl-3-nitro-1H-pyrazole
3,4,5-trimethyl-1-phenyl-1H-pyrazole
4-phenylpyrazole
5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Computational and Theoretical Frameworks for 3,4,4 Trimethyl 5 Phenyl 4h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric features.

Density Functional Theory (DFT) has become a popular computational method for studying pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. nih.gov DFT calculations are used to determine the optimized molecular geometry of this compound, which corresponds to the lowest energy arrangement of its atoms. These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, studies on similar pyrazole structures have successfully used DFT methods like B3LYP with basis sets such as 6-311G** to obtain geometries that are in good agreement with experimental X-ray diffraction data. nih.gov

The energetics of the molecule, including its total energy and the relative energies of different conformations, can also be calculated. This information is crucial for understanding the molecule's stability.

Table 1: Representative Optimized Geometrical Parameters of a Pyrazole Ring Core Structure Calculated by DFT

ParameterBond Length (Å)Bond Angle (°)
N1-N21.35-
N2-C31.33-
C3-C41.40-
C4-C51.38-
C5-N11.34-
N1-N2-C3-112.0
N2-C3-C4-111.0
C3-C4-C5-105.0
C4-C5-N1-106.0
C5-N1-N2-106.0

Note: The values in this table are representative for a generic pyrazole ring and are not specific to this compound. Actual values would require specific calculations for this molecule.

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov

For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the phenyl substituent, while the LUMO may be distributed over the pyrazole ring. Computational studies on related pyrazoles have shown that the HOMO-LUMO gap can be calculated using DFT methods. nih.govresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These are representative values. The actual HOMO-LUMO energies for this compound would need to be determined by specific quantum chemical calculations.

Pyrazoles can exist in different tautomeric forms, which are isomers that differ in the position of a proton. nih.gov For N-unsubstituted pyrazoles, annular tautomerism is a key feature. nih.gov In the case of this compound, the "4H-pyrazole" designation indicates a specific tautomeric form where the C4 position is saturated. However, computational studies can be employed to investigate the relative stabilities of other potential tautomers, such as the 1H and 2H forms, if a proton were to migrate.

DFT calculations can accurately predict the relative energies of different tautomers, providing insight into which form is likely to be the most stable in the gas phase or in different solvents. researchgate.net For many pyrazole derivatives, one tautomer is found to be significantly more stable than others. fu-berlin.de

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and bonding interactions within a molecule. researchgate.net NBO analysis provides a localized picture of the electronic structure, which can be easier to interpret than the delocalized molecular orbitals.

For this compound, NBO analysis could be used to:

Determine the natural atomic charges on each atom, identifying electron-rich and electron-poor regions of the molecule.

Analyze the hybridization of the atomic orbitals involved in bonding.

Investigate donor-acceptor interactions between filled and empty orbitals, which can reveal information about hyperconjugation and other stabilizing electronic effects. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov Pyrazole derivatives have been investigated for their potential NLO properties.

Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule, such as its polarizability (α) and first hyperpolarizability (β). These calculations can help in the design of new molecules with enhanced NLO responses. The presence of donor and acceptor groups on the pyrazole ring system can significantly influence the NLO properties.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.

For the synthesis of this compound, computational modeling could be used to investigate the reaction mechanism of its formation. For example, if it were synthesized through a cyclization reaction, DFT calculations could be employed to:

Identify the transition state structures for each step of the reaction.

Calculate the activation energies, which determine the reaction rates.

Investigate the role of catalysts or different reaction conditions.

While specific studies on the mechanistic pathway of this compound's formation were not found, the general methodology has been applied to other heterocyclic systems, demonstrating the utility of computational chemistry in understanding complex reaction mechanisms.

Theoretical Studies on Intermolecular Interactions and Self-Aggregation

Theoretical and computational methods are crucial for understanding the non-covalent interactions that govern the supramolecular chemistry of pyrazole derivatives, including their self-aggregation behavior. While specific studies on this compound are not extensively documented, general principles derived from studies on other pyrazole derivatives can provide significant insights.

The self-assembly of pyrazole derivatives is often driven by intermolecular hydrogen bonds, particularly N-H···N bonds, leading to the formation of dimers, trimers, tetramers, and even infinite chains. nih.gov The specific aggregation pattern is influenced by the nature and position of substituents on the pyrazole ring. nih.gov For instance, bulkier substituents have been shown to favor the formation of dimeric crystal structures. nih.gov In addition to hydrogen bonding, other interactions such as strong O–H···N and weak C–H···O and C–H···π interactions play a role in the molecular packing of substituted pyrazoles. lookchem.com Hirshfeld surface analysis is a powerful tool used to quantitatively analyze these intermolecular interactions. lookchem.com

Computational studies on pyrazole derivatives, often employing Density Functional Theory (DFT), are used to explore their electronic structure, stability, and reactivity. eurasianjournals.comnih.gov These methods can also be used to calculate lattice energies and partition them into coulombic, polarization, dispersion, and repulsion contributions, providing a detailed understanding of the forces driving molecular aggregation. lookchem.com For example, analysis of trisubstituted pyrazole derivatives has revealed the importance of both strong and weak hydrogen bonding in stabilizing the molecular packing. lookchem.com While these specific interactions are not present in this compound, the underlying principles of using computational methods to dissect intermolecular forces remain applicable.

Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship (SRR) Modeling

Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship (SRR) studies are fundamental in medicinal chemistry and materials science for the rational design of new molecules with desired properties. For pyrazole derivatives, extensive SAR studies have been conducted to understand how structural modifications influence their biological activities. nih.govnih.govnih.gov

The pyrazole scaffold is considered highly suitable for structural modifications to explore SAR. nih.gov The biological activity of pyrazole derivatives can be significantly affected by the nature and position of substituents on both the pyrazole ring and any appended aromatic rings. For instance, in a study of pyrazole-based inhibitors of meprin α and β, the introduction of different substituents at various positions on the pyrazole core and associated phenyl rings led to significant variations in inhibitory activity and selectivity. nih.gov The introduction of lipophilic groups like methyl or phenyl at the N-position of a 3,5-diphenylpyrazole (B73989) resulted in a decrease in activity against meprin α and β compared to the unsubstituted analog. nih.gov Conversely, the introduction of acidic moieties could enhance selectivity against other metalloproteases. nih.gov

Table 1: Illustrative SAR Data for Meprin α and β Inhibition by Substituted Pyrazole Derivatives This table is based on data for 3,5-disubstituted pyrazole derivatives and is intended to illustrate the principles of SAR in this class of compounds.

CompoundR1 SubstituentR2 SubstituentMeprin α Ki (nM)Meprin β Ki (nM)
7a PhenylPhenyl1025
14a MethylPhenyl>1000>1000
14b BenzylPhenyl250500
14c CyclopentylPhenyl1530
21a Phenyl (N-Methyl)Phenyl40150
21b Phenyl (N-Phenyl)Phenyl60100

Data adapted from a study on meprin inhibitors to exemplify SAR trends. nih.gov

Similarly, SAR studies on pyrazole derivatives designed to induce a triple response in Arabidopsis seedlings revealed that substitutions on an associated phenyl ring were critical for activity. nih.gov For example, introducing chlorine atoms to a phenylsulfonamide moiety dramatically affected the biological activity. nih.gov

The structure-reactivity relationship of pyrazoles is also a subject of theoretical and experimental investigation. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which typically occurs at the C4 position. chemicalbook.com The reactivity of the ring can be modulated by the presence of substituents. mdpi.com Electron-donating groups can increase the nucleophilicity of the ring, while electron-withdrawing groups can decrease it. The two nitrogen atoms in the pyrazole ring have different characteristics: one is a pyrrole-like nitrogen that is less basic, and the other is a pyridine-like nitrogen that is more basic and readily participates in coordination with metals. chemicalbook.commdpi.com In this compound, the presence of three electron-donating methyl groups would be expected to increase the electron density of the pyrazole ring, potentially enhancing its reactivity towards electrophiles, although the C4 position is blocked. The phenyl group at the C5 position can also influence the electronic properties of the ring through resonance and inductive effects.

Computational methods like 3D-QSAR (Quantitative Structure-Activity Relationship), including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), are powerful tools for developing predictive models of the biological activity of pyrazole derivatives. nih.gov These models can help to identify the key steric and electronic features of the molecules that are important for their interaction with biological targets, thereby guiding the design of more potent and selective compounds. nih.gov

Advanced Applications of 3,4,4 Trimethyl 5 Phenyl 4h Pyrazole in Specialized Research Fields

Materials Science Applications

The unique electronic and photophysical properties of the pyrazole (B372694) ring have established it as a valuable component in the development of advanced materials. numberanalytics.com Researchers have leveraged its structural versatility to create compounds for use in electronics, photonics, and energetic materials. numberanalytics.commdpi.com

Organic Electronics and Optoelectronic Devices

The pyrazole scaffold is an attractive component in the field of organic optoelectronic materials. rsc.org Dihydro-derivatives of pyrazole, known as pyrazolines, have been particularly investigated for their use in electronic applications. Certain pyrazoline derivatives are utilized as hole-transporting materials and as electroluminescent compounds, which are essential for devices like Organic Light-Emitting Diodes (OLEDs). rsc.org The stable, π-conjugated structure of fused pyrazoles also makes them appealing candidates for the development of novel organic electronic materials. rsc.org

Development of Fluorescent and Photoluminescent Materials

Pyrazole derivatives are widely recognized for their fluorescent properties, often exhibiting high quantum yields, good photostability, and thermostability. mdpi.comnih.gov These characteristics make them suitable for a variety of applications, including fluorescent probes for bioimaging and chemical sensors. rsc.orgnih.govnih.gov The photoluminescent behavior of pyrazole-based compounds can be finely tuned through synthetic modifications, as the fluorescence is typically based on the substituents or fused rings attached to the pyrazole core. nih.gov

Research has demonstrated that pyrazole derivatives can be engineered to produce a range of emission colors. For example, 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole, which incorporates an anthryl chromophore, exhibits a high fluorescent quantum yield of 0.90 in toluene. researchgate.net In the realm of coordination chemistry, copper(I) complexes synthesized with carboranyl pyrazole ligands have shown distinct photoluminescent behaviors, with some dinuclear complexes exhibiting strong blue emission (483 nm) with a high quantum yield of 66.5%, while others produce green or orange light. rsc.org This tunability highlights the potential of the pyrazole scaffold in creating custom photoluminescent materials.

Energetic Materials Research

In the field of energetic materials, the pyrazole ring is a key building block for creating high-energy-density materials (HEDMs). nih.govnih.gov Specifically, nitrated pyrazoles are a significant class of compounds known for their high heat of formation, high density, and tailored thermal stability and detonation performance. nih.govnih.gov These properties make them promising candidates for applications in advanced explosives, propellants, and pyrotechnics. nih.gov

The introduction of nitro groups (–NO₂) onto the pyrazole backbone is crucial for these energetic properties. For instance, researchers have designed pyrazole-triazole backbone compounds like DNPAT, which exhibits thermal stability close to the heat-resistant explosive HNS while demonstrating superior detonation performance. rsc.org Other research has focused on functionalizing pyrazoles with dinitromethyl groups to create powerful secondary explosives. acs.orgrsc.org The hydroxylammonium salt of one such compound showed detonation performance comparable to the widely used explosive RDX. rsc.org It is important to note that these energetic characteristics are imparted by the nitro functional groups, which are not present in 3,4,4-trimethyl-5-phenyl-4H-pyrazole.

Table 1: Examples of Pyrazole Derivatives in Materials Science

Pyrazole Derivative ClassSpecialized FieldKey Research FindingReference
PyrazolinesOrganic ElectronicsUsed as electroluminescent and hole-transporting materials. rsc.org
1,3-diphenyl-5-(9-anthryl)-1H-pyrazolePhotoluminescent MaterialsExhibits a high fluorescence quantum yield (Φf = 0.90) in solution. researchgate.net
Copper(I) Carboranyl PyrazolesPhotoluminescent MaterialsA dinuclear complex showed strong blue emission with a high quantum yield of 66.5%. rsc.org
Nitrated Pyrazoles (e.g., DNPAT)Energetic MaterialsDemonstrates detonation performance and sensitivity superior to traditional explosives like HNS and RDX. rsc.org
Dinitromethyl-functionalized PyrazolesEnergetic MaterialsTheir salts are promising candidates for advanced secondary energetic materials, with performance rivaling RDX. acs.orgrsc.org

Agrochemical Research and Development

The pyrazole scaffold is of paramount importance in modern crop protection chemistry. numberanalytics.comnih.gov Its structural versatility has led to the development of numerous commercially successful herbicides, insecticides, and fungicides. researchgate.netresearchgate.net

Role as Fundamental Scaffolds in Crop Protection Chemistry

The pyrazole ring is considered a highly effective pharmacophore, or active structural unit, in the design of fungicides and other pesticides. nih.gov Its presence is a key feature in a wide range of agrochemicals, including those that control diseases in major crops like cereals and rapeseed. nih.gov The ability to readily functionalize the pyrazole ring allows chemists to optimize biological activity, metabolic stability, and other crucial properties for crop protection agents. nih.govresearchgate.net This has cemented the pyrazole scaffold's role as a fundamental building block in the agrochemical industry. researchgate.net

Design of New Agrochemical Lead Compounds

The search for new, more effective, and environmentally benign agrochemicals frequently involves the use of the pyrazole scaffold. nih.govresearchgate.net One successful strategy is the "intermediate derivatization method," where the pyrazole core is combined with other biologically active groups to create novel hybrid molecules. researchgate.net For example, researchers have synthesized new fungicides by introducing a 1,2,3,4-tetrahydroquinoline (B108954) group to a pyrazole structure, resulting in compounds with potent activity against wheat take-all disease. researchgate.net

Similarly, the design of pyrazole-carboxamide and pyrazole-diamide derivatives has become a major trend in the discovery of new insecticides and fungicides. researchgate.netnih.gov These compounds often target specific enzymes in pests and fungi, such as succinate (B1194679) dehydrogenase (SDHI fungicides). nih.gov By systematically modifying the substituents on the pyrazole ring and the amide portion of the molecule, scientists can generate extensive libraries of new compounds to screen for potent and selective agrochemical activity. nih.govnih.gov

Table 2: Examples of Pyrazole Scaffolds in Agrochemical Leads

Pyrazole-Based ScaffoldAgrochemical ClassKey Research FindingReference
Pyrazole-CarboxamidesFungicideDerivatives bearing a thiazole (B1198619) group showed potent activity against Botrytis cinerea and Valsa mali. mdpi.com
Pyrazoles with 1,2,3,4-tetrahydroquinolineFungicideExhibited high activity against the wheat root disease Gaeumannomyces graminis var. tritici. researchgate.net
Pyrazole Aminopropyl IsothiocyanatesFungicideShowed considerable activity against a range of pathogenic fungi, with activity enhanced by the isothiocyanate moiety. nih.gov
N-pyridylpyrazoles with ThiazoleInsecticideDemonstrated excellent insecticidal activities against agricultural pests like Plutella xylostella. researchgate.net
Diamides with Pyrazolyl and Polyfluoro-phenyl groupsFungicide / AcaricideCertain compounds exhibited good antifungal effects and many showed acaricidal (mite-killing) activity. nih.gov

Catalysis and Ligand Design

The unique structural and electronic properties of the pyrazole ring, particularly its ability to engage in hydrogen bonding and coordinate with metal centers, have positioned its derivatives as highly versatile tools in modern chemistry. globalresearchonline.net In the specialized fields of catalysis and ligand design, pyrazole-based compounds are instrumental in advancing organic transformations and developing sophisticated metal complexes for a range of processes.

Pyrazole Derivatives as Catalysts in Organic Transformations

The application of pyrazole derivatives as catalysts, particularly in the realm of organocatalysis, is a field of growing interest, offering alternatives to traditional metal-based systems. researchgate.net Chiral pyrazole derivatives have been successfully employed as organocatalysts in asymmetric reactions. For instance, novel chiral substituted pyrazole-3-carboxamides and related structures have been synthesized and investigated as organocatalysts for the asymmetric Henry reaction, which involves an aldol (B89426) reaction between nitromethane (B149229) and p-nitrobenzaldehyde. mjcce.org.mk These reactions, sometimes conducted in the presence of a copper salt like CuCl, have demonstrated respectable yields and enantiomeric excesses. mjcce.org.mk

Unsaturated pyrazolones are another class of derivatives that participate in organocatalytic reactions to form complex heterocyclic structures like spiro-cyclic and fused-pyrazolones. researchgate.net These transformations often utilize bifunctional organocatalysts at ambient temperatures, highlighting a green chemistry approach by avoiding transition metals. researchgate.net

Furthermore, pyrazole-based ligands can form in situ catalysts with metal salts for specific oxidation reactions. mdpi.com New substituted pyrazole ligands, synthesized by condensing (1H-pyrazole-1-yl)methanol with various primary amines, have been combined with copper(II) salts (e.g., Cu(CH₃COO)₂, CuSO₄, CuCl₂, and Cu(NO₃)₂) to catalyze the oxidation of catechol to o-quinone. mdpi.com The efficacy of these catalytic systems was found to be dependent on factors such as the ligand's structure, its concentration, the nature of the copper salt's counterion, and the solvent used. mdpi.com

Table 1: Examples of Pyrazole Derivatives in Catalytic Organic Transformations

Catalyst/PrecursorReaction TypeSubstratesKey FindingsReference
Chiral pyrazole-3-carboxamides, -carboxylates, and -thioureidesAsymmetric Henry Reaction (Aldol)p-Nitrobenzaldehyde and NitromethaneActed as effective organocatalysts in the presence of CuCl, yielding products with appropriate enantiomeric excesses and yields. mjcce.org.mk mjcce.org.mk
Unsaturated PyrazolonesOrganocatalytic CycloadditionsVarious substrates, including α,β-unsaturated aldehydesParticipate in reactions to form complex spiro-cyclic and fused-pyrazolone heterocycles using bifunctional organocatalysts. researchgate.net researchgate.net
In situ complexes of pyrazole-based ligands and Copper(II) saltsOxidationCatechol to o-quinoneCatalytic activity is influenced by the ligand structure, counterion of the copper salt, and solvent. mdpi.com mdpi.com

Design of Pyrazole-Based Ligands for Metal-Mediated Processes

The design of ligands is crucial for controlling the reactivity and selectivity of metal-mediated processes, and pyrazoles are exceptional building blocks for this purpose. nih.govacs.org The flexible design of pyrazole-based ligands, facilitated by the straightforward construction of the pyrazole ring and the ease of N-functionalization, has led to a vast structural diversity of metal complexes. nih.gov These complexes are significant in homogeneous catalysis, bioinorganic modeling, and supramolecular chemistry. nih.gov

A key feature of N-unsubstituted (protic) pyrazoles is the acidic NH proton, which becomes even more acidic upon coordination to a Lewis acidic metal center. nih.gov This proton-responsive nature is central to the concept of "metal-ligand cooperation," where the ligand actively participates in bond activation and formation. nih.gov Pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, are a prime example of a rigid framework that positions the protic pyrazole groups to facilitate such cooperative reactivity. nih.gov These pincer complexes have been investigated in various catalytic transformations, including the aerobic oxidation of phosphines and transfer hydrogenation reactions. nih.gov For example, a chiral-at-metal iridium(III) complex was shown to catalyze the asymmetric transfer hydrogenation of ketones specifically in the presence of protic pyrazoles. nih.gov

The synthesis of pyrazoles with specific functional groups, such as formyl moieties, provides head units for generating new asymmetric imine ligands. rsc.org For instance, 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions with formyl groups are precursors to ligands capable of forming heterometallic polynuclear complexes, as demonstrated by the synthesis of an Fe(II)Ni(II) tetranuclear complex. rsc.org The ability to tune the steric and electronic properties of pyrazolylpyridine ligands by modifying substituents allows for fine control over the resulting metal complex's photophysical and chemical properties. researchgate.net

Table 2: Applications of Pyrazole-Based Ligands in Metal-Mediated Processes

Ligand TypeMetal Center(s)Process/ApplicationDesign Principle/Key FeatureReference
Pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridinesIridium, RutheniumTransfer hydrogenation, Dehydrogenation of formic acidRigid framework positions protic NH groups for metal-ligand cooperation. nih.gov nih.gov
(1H-Pyrazolyl)pyridinesVarious transition metalsHomogeneous catalysis, Photophysical materialsAnalogues of 2,2'-bipyridine; properties are tunable by varying substituents on pyrazole or pyridine (B92270) rings. researchgate.net researchgate.net
Asymmetric imine ligands from 3- and 5-formyl-4-phenyl-1H-pyrazolesIron(II), Nickel(II)Formation of mixed-metal polynuclear complexesSpecifically placed functional groups on the pyrazole core allow for the synthesis of complex, asymmetric coordination environments. rsc.org rsc.org
1,3-bis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)benzeneSilver(I)Complexation studiesActs as a chelating ligand; complexation is influenced by solvent composition due to competitive coordination and hydrogen bonding. mocedes.org mocedes.org

Future Perspectives and Emerging Research Avenues for 3,4,4 Trimethyl 5 Phenyl 4h Pyrazole

Development of Novel and More Efficient Synthetic Methodologies for Substituted 4H-Pyrazoles

The classical synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov While effective, these methods can require harsh conditions and may lack efficiency or eco-friendliness. mdpi.com Future research on 3,4,4-Trimethyl-5-phenyl-4H-pyrazole should focus on developing modern, efficient synthetic routes.

Emerging strategies in pyrazole (B372694) synthesis that could be adapted include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields for various heterocyclic syntheses, including tetra-substituted pyrazoles. mdpi.com Applying microwave irradiation to the cyclocondensation reaction leading to this compound could offer a significant improvement in efficiency.

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer an atom-economical and efficient route to complex molecules. mdpi.com Designing an MCR pathway could provide rapid access to a library of 4H-pyrazoles with diverse substitution patterns, including the target compound.

Eco-Friendly and Catalytic Methods: The use of green solvents like deep eutectic solvents (DES) or catalysts such as nickel chloride or phosphomolybdic acid has been reported for pyrazole synthesis, leading to higher yields and simpler workup procedures. mdpi.comnih.govresearchgate.net Investigating Ru-catalyzed ring-opening of isoxazoles or other catalytic cyclizations could yield novel pathways to 4-substituted pyrazoles. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Substituted Pyrazoles

MethodologyDescriptionPotential Advantages for 4H-Pyrazole SynthesisReferences
Classical CondensationReaction of 1,3-dielectrophiles (e.g., α,β-unsaturated ketones) with hydrazines.Well-established and versatile. nih.gov
Microwave-Assisted SynthesisUtilizes microwave energy to heat reactions, often leading to dramatic rate acceleration.Reduced reaction times, improved yields, and cleaner reactions. mdpi.com
Vilsmeier-Haack ReactionUsed to synthesize 4-formyl pyrazoles from hydrazones, which can be further modified.Provides access to functionally rich pyrazoles. nih.govchemmethod.com
1,3-Dipolar CycloadditionsReaction of a 1,3-dipole (e.g., nitrile imine or diazo compound) with an alkyne.High efficiency and control over regioselectivity. mdpi.comchim.it
Catalytic MethodsEmploying catalysts like copper triflate, nickel chloride, or solid acids to improve efficiency.Milder reaction conditions, higher yields, and potential for catalyst recycling. mdpi.commdpi.comnih.gov

Exploration of Undiscovered Reactivity Pathways and Transformations

4H-pyrazoles are gaining significant attention as reactive intermediates, particularly as dienes in Diels-Alder reactions for "click chemistry" and bioorthogonal applications. nih.govrsc.org The reactivity is highly dependent on the substituents at the C4 position. For instance, fluorination at the C4 position dramatically increases Diels-Alder reactivity by inducing hyperconjugative antiaromaticity, though it can compromise stability. nih.govmit.edu

For this compound, the gem-dimethyl group at the C4 position is of particular interest. Future research should investigate:

Diels-Alder Reactivity: A systematic study of the compound's reactivity as a diene with various dienophiles is warranted. While less activated than their fluorinated counterparts, the steric bulk of the methyl groups could influence the stereochemical outcome of cycloaddition reactions. Comparing its reactivity to 4,4-dimethyl-3,5-diphenyl-4H-pyrazole (DMP) would provide valuable insights. rsc.org

Novel Transformations: Beyond cycloadditions, the non-aromatic 4H-pyrazole ring could undergo unique rearrangements or ring-opening reactions under thermal or photochemical conditions. The phenyl and methyl substituents offer sites for further functionalization, opening pathways to more complex molecular architectures.

Influence of Substituents: The combination of electron-donating methyl groups and the phenyl ring at positions 3 and 5 will influence the electronic properties of the diene system. This electronic tuning could be exploited in designing reactions that are not accessible to other 4H-pyrazoles. For example, asymmetric substitution can lead to a puckering of the saturated center, which can enhance reactivity. nih.govrsc.org

Table 2: Diels-Alder Reactivity of Selected 4H-Pyrazoles

4H-Pyrazole DerivativeKey FeatureObserved Reactivity TrendReferences
4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP)Difluorination at C4Highly reactive as a Diels-Alder diene but unstable to biological nucleophiles. nih.gov
4-Oxo-substituted 4H-pyrazoles (e.g., OSP)Oxo-substitution at C4High Diels-Alder reactivity and greater stability compared to fluorinated versions. nih.govrsc.orgresearchgate.net
4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)Monofluorination at C4Lower reactivity than DFP but higher stability. mit.edu
4,4-Dimethyl-3,5-diphenyl-4H-pyrazole (DMP)Dimethyl substitution at C4Serves as a baseline for reactivity comparisons. rsc.org

Integration of this compound into Advanced Material Systems

Pyrazole derivatives are valuable building blocks in materials science due to their coordination capabilities and interesting photophysical properties. mdpi.comchim.it They have been incorporated into metal-organic frameworks (MOFs), coordination polymers, and fluorescent sensors. The pyridine-like nitrogen atom of the pyrazole ring is an excellent ligand for metal ions. chim.it

Future avenues for this compound in materials science include:

Coordination Chemistry: The compound can be explored as a ligand for various metal centers. The steric hindrance from the C4-dimethyl groups and the C3-methyl group could lead to the formation of unique coordination complexes with unusual geometries and potentially interesting magnetic or catalytic properties.

Polymer Chemistry: The phenyl group on the pyrazole ring is a handle for polymerization. It could be functionalized with polymerizable groups (e.g., vinyl or ethynyl) to create novel polymers. The bulky, non-planar pyrazole unit could impart specific thermal or morphological properties to the resulting polymer chain.

Functional Dyes and Sensors: By introducing appropriate functional groups onto the phenyl ring, it may be possible to develop fluorescent probes. The photophysical properties could be sensitive to the local environment (e.g., pH, metal ions), making such derivatives candidates for chemical sensors.

Deepening Computational Understanding of Fundamental Chemical Behavior and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, stability, and reactivity of molecules like pyrazole derivatives. eurasianjournals.comresearchgate.net Computational studies can predict Diels-Alder reactivity by analyzing frontier molecular orbital (FMO) energies and reaction barriers. nih.gov They can also elucidate the impact of substitution on properties like hyperconjugative antiaromaticity, which is a key factor in the reactivity of 4H-pyrazoles. nih.govrsc.org

A thorough computational investigation of this compound is a critical next step. Such studies should aim to:

Predict Reactivity: Calculate the energies of the HOMO and LUMO, map the potential energy surface for Diels-Alder reactions, and compare the predicted reactivity with experimental findings and other known 4H-pyrazoles.

Analyze Structural and Electronic Properties: Determine the optimized geometry, bond angles, and electronic distribution. Understanding the degree of puckering at the saturated C4 center is crucial, as this can impact conformational distortion energy in transition states. rsc.org

Guide Materials Design: Model the interaction of the pyrazole with metal ions to predict coordination geometries and binding energies. Simulate the electronic and photophysical properties of hypothetical polymers or functionalized derivatives to guide synthetic efforts toward promising materials.

Table 3: Key Parameters in Computational Studies of Pyrazoles

Parameter/MethodPurposeRelevance to 4H-PyrazolesReferences
Density Functional Theory (DFT)Calculates electronic structure, geometry, and energies.Predicts stability, reactivity, and spectroscopic properties. eurasianjournals.comresearchgate.netnih.gov
Frontier Molecular Orbital (FMO) AnalysisExamines the HOMO and LUMO energies and distributions.Helps predict reactivity in pericyclic reactions like the Diels-Alder reaction. nih.gov
Isodesmic EquationsCalculates the energetic effect of substitution by comparing with reference compounds.Used to quantify concepts like hyperconjugative antiaromaticity and predict reactivity trends. rsc.org
Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior and conformational changes of molecules over time.Explores conformational space and interactions with solvents or biological targets. eurasianjournals.com

Interdisciplinary Research at the Interface of Synthetic, Physical, and Applied Chemistry

The full potential of this compound will be realized through collaborative, interdisciplinary research. The journey from a synthetically accessible molecule to a functional material or tool requires a concerted effort across chemical sub-disciplines.

Synthetic and Physical Chemistry: Synthetic chemists can focus on developing efficient routes to the molecule and its derivatives, guided by reactivity predictions from physical organic and computational chemists. Kinetic studies of its transformations will provide crucial data to validate and refine theoretical models. nih.gov

Applied and Materials Chemistry: Discoveries regarding the compound's reactivity and photophysical properties can be leveraged by materials chemists to design and create novel systems, such as smart polymers, catalysts, or components for bioorthogonal labeling. chim.itnih.gov

Synergistic Feedback Loop: A feedback loop where experimental results inform computational models, and computational predictions guide new synthetic targets, will accelerate discovery. The exploration of 4-oxo-substituted 4H-pyrazoles as stable and reactive bioorthogonal reagents is a prime example of how principles of physical organic chemistry and computational analysis can lead to the development of new tools with practical applications. researchgate.net

By pursuing these research avenues, the scientific community can move this compound from a mere catalog entry to a valuable and well-understood chemical entity with potential applications across the chemical sciences.

Q & A

Q. What are the established synthetic routes for 3,4,4-trimethyl-5-phenyl-4H-pyrazole, and what critical reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by alkylation. Key steps include:

  • Cyclocondensation : React ethyl acetoacetate with phenylhydrazine in acidic or basic media to form the pyrazole core. Adjust stoichiometry to favor 3,4,4-trimethyl substitution .
  • Methylation : Introduce methyl groups using methyl iodide or dimethyl sulfate under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Monitor reaction time to avoid over-alkylation .
  • Purification : Use silica gel chromatography or recrystallization from ethanol/water mixtures. Yield optimization (typically 60–75%) depends on temperature control and reagent purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. Key signals include aromatic protons (δ 7.2–7.6 ppm) and methyl groups (δ 1.2–2.1 ppm for CH₃) .
  • IR Spectroscopy : Detect C=N stretching (1600–1650 cm⁻¹) and aromatic C-H vibrations (3000–3100 cm⁻¹) .
  • X-ray Diffraction : Resolve steric effects from the 3,4,4-trimethyl groups and phenyl ring planarity. Compare with density functional theory (DFT) models (e.g., B3LYP/6-31G**) .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrazole ring be achieved for structure-activity studies?

  • Electrophilic Substitution : Introduce halogens (e.g., Cl, Br) at the 5-phenyl position using N-bromosuccinimide (NBS) or Cl₂ gas in acetic acid .
  • Cross-Coupling : Apply Suzuki-Miyaura reactions with aryl boronic acids and Pd(PPh₃)₄ catalyst to modify the phenyl group. Optimize solvent (toluene/EtOH) and base (K₃PO₄) for >80% coupling efficiency .
  • Oxidation/Reduction : Convert methyl groups to hydroxymethyl via KMnO₄ oxidation, or reduce nitro substituents (if present) using H₂/Pd-C .

Q. What computational strategies are effective in predicting the compound’s thermodynamic stability and reactivity?

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to compute Gibbs free energy, HOMO-LUMO gaps, and electrostatic potential maps. Compare with experimental thermochemical data (e.g., NIST Standard Reference Database) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess aggregation tendencies .

Q. How should researchers address contradictions in reported biological activity data for pyrazole derivatives?

  • Assay Validation : Replicate studies using standardized protocols (e.g., enzyme inhibition assays for carbonic anhydrase isoforms) .
  • Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before biological testing .
  • Structural Analog Comparison : Benchmark against derivatives like 5-(4-chlorophenyl)-3-trifluoromethylpyrazole to isolate substituent effects .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Functionalization

Reaction TypeReagents/ConditionsYield RangeReferences
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, K₃PO₄70–85%
HalogenationNBS, CCl₄, 70°C60–75%
Methyl OxidationKMnO₄, H₂O/acetone, 0°C50–65%

Q. Table 2. Computational vs. Experimental Thermodynamic Data

PropertyDFT (B3LYP)Experimental (NIST)Error (%)
ΔHf (kJ/mol)-245.3-238.92.6
LogP3.13.48.8

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